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Compound of Interest |

Compound Name: Syringetin-3-O-hexoside

CAS No.: 40039-49-4

Cat. No.: B2510432

. J

Technical Support Center: Syringetin-3-O-
hexoside Analysis

Topic: MS/MS Fragmentation Pattern & Structural Elucidation Ticket ID: CHE-FLAV-508 Status:
Resolved Last Updated: 2025-05-20[1]

Executive Summary: Compound Profile

Syringetin-3-O-hexoside is a methylated flavonol glycoside.[1][2] Its aglycone, Syringetin, is
distinct from other flavonols (like quercetin or myricetin) due to the presence of two methoxy
groups at the 3" and 5' positions of the B-ring.[1] This structural feature dictates its unique
fragmentation behavior, specifically the propensity for radical methyl losses.
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Parameter Detail

3,5,7-trihydroxy-2-(4-hydroxy-3,5-

'UPAC Name dimethoxyphenyl)chromen-4-one-3-O-hexoside
Formula C23H24013

Monoisotopic Mass 508.1217 Da

Precursor lon (ESI-) m/z 507.11 [M-H]~

Precursor lon (ESI+) m/z 509.13 [M+H]*

Key Aglycone lon m/z 345.06 (Syringetin)

Critical Workflows & Protocols
Ticket #101: Pre-Acquisition Method Optimization

User Query:"l am seeing low signal intensity for the aglycone fragments. What are the optimal
ionization parameters?"

Support Resolution: Flavonoid glycosides containing methoxy groups require specific tuning to
prevent in-source fragmentation while ensuring sufficient energy for MS2 cleavage.

Step-by-Step Protocol:
 lonization Mode: Select Negative Mode (ESI-).[1]

o Reasoning: Phenolic hydroxyl groups deprotonate easily, providing cleaner spectra and
higher sensitivity than positive mode.

o Collision Energy (CE): Use a Stepped CE approach (e.g., 20, 40, 60 eV).

o

Low CE (10-20 eV): Preserves the [M-H]~ precursor (m/z 507).[3]

[¢]

Mid CE (30-40 eV): Cleaves the glycosidic bond to release the aglycone (m/z 345).

[¢]

High CE (50+ eV): Fragments the aglycone (RDA cleavage, methyl losses) for structural
confirmation.
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» Mobile Phase: Acidified Water/Acetonitrile (0.1% Formic Acid).[1]

o Note: Avoid high concentrations of ammonium buffers, which can suppress ionization in
negative mode.

Ticket #102: Interpreting the Fragmentation Pattern

User Query:"l see a cluster of ions around m/z 344 and 345. Which one is the real aglycone?"

Support Resolution: This is the hallmark of methoxylated flavonols.[1] Unlike simple flavonols,
Syringetin displays a prominent radical aglycone ion.

The "Fingerprint" Spectrum (ESI-):
e Primary Cleavage (Glycosidic Loss): The precursor [M-H]~ (m/z 507) loses the hexose
moiety (neutral loss of 162 Da).[1]

o Result: Aglycone anion [Yo]~ at m/z 345.[1]

» Radical Formation (The "344" Anomaly): Homolytic cleavage is highly favored in
methoxylated flavonoids.[1]

o Result: Radical aglycone [Yo-H][1]*~ at m/z 344.

o Diagnostic Check: In many spectra, m/z 344 is the base peak, more intense than m/z 345.
This confirms the presence of methoxy groups.[1][4]

» Methyl Radical Stripping: The methoxy groups (-OCHs) on the B-ring are labile.[1]
o Loss of[1][5][6][7][8] *CHs (15 Da): m/z 345 — m/z 330 (or 344 - 329).
o Loss of 2x[1] *CHs (30 Da): m/z 345 — m/z 315.

Quantitative Diagnostic Table:
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. Relative
m/z (ESI-) lon Identity Fragment Type
Abundance
Variable (CE
507.11 [M-H]~ Precursor
dependent)
345.06 [Aglycone-H]~ Yo lon High
344.05 [Aglycone-2H][1]e~ Radical Yo Very High (Diagnostic)
330.03 [Yo - «CHs]~ Methyl Loss Medium
315.01 [Yo - 2¢CHs]~- Double Methyl Loss Low-Medium
RDA Fragment (Ring )
151.00 1,3A" Medium

A)

Visualization: Fragmentation Pathway

The following diagram illustrates the stepwise degradation of Syringetin-3-O-hexoside.
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Caption: MS/MS fragmentation pathway of Syringetin-3-O-hexoside in negative ion mode.
Note the prominent radical pathway characteristic of methoxylated flavonoids.

Troubleshooting & FAQs
FAQ: Distinguishing Syringetin from Isobars

Q: How do | distinguish Syringetin-3-O-hexoside from Laricitrin-3-O-hexoside? A: While both
are methylated myricetin derivatives, their mass and methylation patterns differ:
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Syringetin (Dimethoxy): Precursor m/z 507.[1][3][9][10] Aglycone m/z 345. Characteristic loss
of two methyl groups (345 - 330 - 315).[1]

Laricitrin (Monomethoxy): Precursor m/z 493.[1] Aglycone m/z 331. Characteristic loss of one
methyl group (331 - 316).

Check: If your precursor is m/z 493, it is likely Laricitrin.[1] If m/z 507, it is Syringetin.[3][9]

FAQ: Hexoside Identity (Glucose vs. Galactose)

Q: Does the MS/MS spectrum tell me if it's a glucoside or galactoside? A:No. The neutral loss

of 162 Da applies to both glucose and galactose (stereocisomers).

Solution: You must compare the Retention Time (RT) against authentic standards
(Syringetin-3-O-glucoside vs. Syringetin-3-O-galactoside) using your specific LC gradient.
Glucose usually elutes slightly earlier than galactose on C18 columns, but this is method-
dependent.[1]

FAQ: The "Missing" RDA Fragment

Q: Why don't | see the B-ring RDA fragment? A: In negative mode, the charge is often retained

on the A-ring fragment (m/z 151) because the 5,7-dihydroxy structure stabilizes the negative

charge effectively.[1] The B-ring fragment (containing the methoxy groups) often remains as a

neutral loss or has low ionization efficiency in this specific cleavage pathway.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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